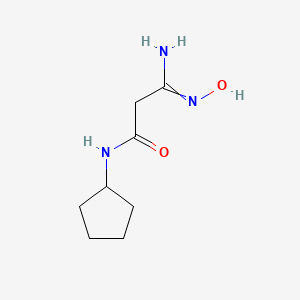
3-amino-N-cyclopentyl-3-hydroxyiminopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-cyclopentyl-2-(N’-hydroxycarbamimidoyl)acetamide involves several steps. The exact synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
N-cyclopentyl-2-(N’-hydroxycarbamimidoyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-2-(N’-hydroxycarbamimidoyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for methods such as NMR, HPLC, and LC-MS.
Biology: It may be used in biological studies to understand its interactions with biological molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
N-cyclopentyl-2-(N’-hydroxycarbamimidoyl)acetamide can be compared with other similar compounds, such as:
N-cyclopentyl-2-(N’-hydroxycarbamimidoyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-cyclopentyl-2-(N’-hydroxycarbamimidoyl)butyramide: Contains a butyramide group, offering different reactivity and properties. These compounds share similar functional groups but differ in their carbon chain length and overall reactivity, highlighting the uniqueness of N-cyclopentyl-2-(N’-hydroxycarbamimidoyl)acetamide.
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-amino-N-cyclopentyl-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C8H15N3O2/c9-7(11-13)5-8(12)10-6-3-1-2-4-6/h6,13H,1-5H2,(H2,9,11)(H,10,12) |
InChI Key |
LTTYGOARUOOFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


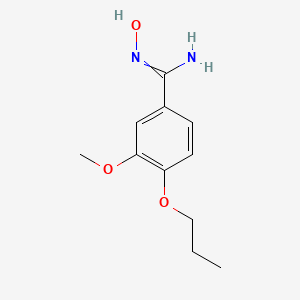
![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11724646.png)
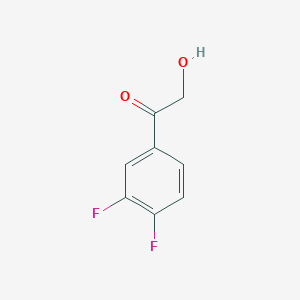
![1-Amino-3-[(4-aminobutyl)amino]propyl phosphate](/img/structure/B11724654.png)
![2-(Benzo[d]oxazol-2-yl)-1-(4-chlorophenyl)ethanone](/img/structure/B11724662.png)

![(1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B11724670.png)
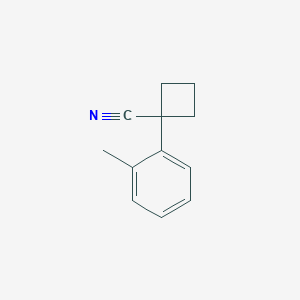
![2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B11724683.png)
![Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11724690.png)
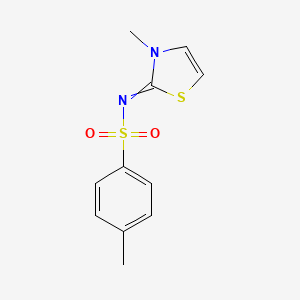
![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
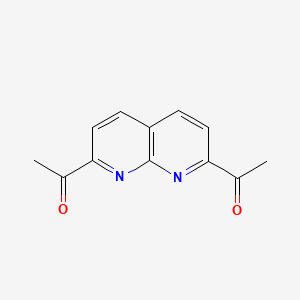
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)
